1-cyclopentyl-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-cyclopentyl-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperazine ring and a 4-fluorobenzyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(4-fluorobenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds with antimicrobial, antipsychotic, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it has been studied as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. The fluorobenzyl group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentylpiperazine: Lacks the fluorobenzyl group, making it less potent in certain applications.
4-fluorobenzylpiperazine: Lacks the cyclopentyl group, which may affect its binding affinity and specificity.
1-(4-fluorophenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties and biological activities.
Uniqueness
1-cyclopentyl-4-(4-fluorobenzyl)piperazine is unique due to the presence of both the cyclopentyl and fluorobenzyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-cyclopentyl-4-[(4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZFNNZFHHHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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